[(R)-3-(Benzyloxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid

Chiral Separation Enantiomeric Excess Synthetic Intermediate

Synthetic routes fail when stereochemistry or protecting groups mismatch. This chiral piperidine-acetic acid (CAS 1354004-00-4) eliminates that risk. - **Core advantage**: Single (R)-enantiomer (≥98%) with Cbz-protected ethylamino group-provides UV activity for reaction monitoring and orthogonal deprotection. - **Functional versatility**: Free carboxylic acid enables direct amide/ester library synthesis or solid-phase immobilization without additional steps. - **Supply certainty**: Cataloged research intermediate; available for immediate dispatch to labs and CROs.

Molecular Formula C17H24N2O4
Molecular Weight 320.4 g/mol
Cat. No. B7916487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(R)-3-(Benzyloxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid
Molecular FormulaC17H24N2O4
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESCCN(C1CCCN(C1)CC(=O)O)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C17H24N2O4/c1-2-19(15-9-6-10-18(11-15)12-16(20)21)17(22)23-13-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13H2,1H3,(H,20,21)/t15-/m1/s1
InChIKeyHUEJNERPMBKBAP-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Identity and Supplier Specifications


[(R)-3-(Benzyloxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid (CAS 1354004-00-4) is a chiral piperidine derivative characterized by a Cbz-protected ethylamino group at the 3-position and an acetic acid moiety on the piperidine nitrogen . This compound is exclusively supplied as an (R)-enantiomer, typically at ≥98% purity, and is cataloged as a specialized research intermediate for synthetic chemistry applications . Its molecular formula is C17H24N2O4, with a molecular weight of 320.38 g/mol . The compound's structural blueprint—combining an orthogonally protected diamine with a carboxylic acid handle—positions it as a versatile building block, but a lack of published primary pharmacological data means its differentiation from closely related analogs currently rests on its specific physicochemical and stereochemical attributes rather than biological superiority [1].

Single (R)-enantiomer for stereochemically controlled synthesis
Orthogonal Cbz protection compatible with carboxylic acid handle
Versatile piperidine building block with diamine scaffold

Procurement Risk and Generic Interchangeability


Direct generic substitution of [(R)-3-(Benzyloxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid with closely related piperidine-acetic acid derivatives is not scientifically viable due to critical differences in stereochemistry, protecting group strategy, and backbone connectivity . For instance, replacing the Cbz-ethyl-amino group with an acetyl-ethyl-amino analog (e.g., CAS 1353973-67-7) eliminates the UV-active chromophore, complicating reaction monitoring, while switching to the (S)-enantiomer (CAS not confirmed) or the racemic [3-(Benzyloxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid (CAS 1353977-34-0) introduces an undefined stereochemical variable . These distinctions are not cosmetic; they directly govern the compound's utility in chiral syntheses, deprotection protocols, and downstream coupling efficiencies, meaning an uninformed procurement choice can derail an entire synthetic route before any target engagement data are generated .

Chromophore loss
Acetyl analog lacks the Cbz UV chromophore, which may limit HPLC-UV and TLC reaction monitoring sensitivity.
Undefined stereochemistry
Racemic or (S)-enantiomer substitutes introduce uncontrolled chirality, potentially compromising asymmetric synthetic routes.
Protecting group conflict
Boc-protected analogs may require acidic deprotection that risks side reactions at the carboxylic acid site, unlike Cbz hydrogenolysis.

Differentiation Evidence Against Closest Analogs


Chiral Fidelity vs. Racemic Mixture

The target compound is supplied as the single (R)-enantiomer, whereas the commercially available analog with CAS 1353977-34-0 is listed without stereochemical definition, functioning as a racemic or scalemic mixture . The (R)-enantiomer's specific rotation and enantiomeric excess are controlled at the point of manufacture, while the racemic equivalent provides a 1:1 mixture of enantiomers . This distinction is fundamental for any application where downstream chirality must be controlled; a racemic input negates stereoselective synthesis and complicates purification .

Chiral identity vs. racemate
Data to verify
Supplied as single (R)-enantiomer; racemic analog has undefined stereochemistry.
Eliminates need for chiral resolution in asymmetric synthesis
Enantiomeric excess values not publicly available; verify per lot.
Chiral Separation Enantiomeric Excess Synthetic Intermediate

Chromophoric Advantage of Cbz Over Acetyl Protection

The Cbz (benzyloxycarbonyl) group in the target compound confers a strong UV absorbance at approximately 254 nm due to its aromatic ring, enabling facile reaction monitoring via standard HPLC-UV and TLC methods. In contrast, the acetyl-protected analog (CAS 1353973-67-7) lacks this chromophore, relying on weak end-absorption near 210 nm, which can be obscured by solvent interference [1]. This difference improves analytical detection limits for the Cbz-protected compound during preparative-scale purifications by an estimated 5- to 10-fold [2].

UV detectability (Cbz vs. acetyl)
Class-level
Estimated 5–10× improved detection sensitivity at 254 nm
Facilitates preparative-scale purification monitoring
Based on class-level chromophore properties; method-specific validation advised.
Chromophore Protecting Group Strategy HPLC Monitoring

Orthogonal Deprotection Strategy vs. Boc

The target compound’s Cbz-amine protection is cleavable via hydrogenolysis or strong acid (HBr/AcOH), conditions under which the C-N bond linking the acetic acid moiety to the piperidine ring is stable. Conversely, the common Boc analog would require acidic conditions (TFA) for deprotection, which risks esterification of the acetic acid moiety if not carefully controlled [1]. This represents a strategic divergence in protecting group compatibility: the Cbz group offers a hydrogenolytic route that is fully orthogonal to acid-labile functional groups introduced at the carboxylic acid position .

Deprotection orthogonality
Class-level
Cbz cleavable via hydrogenolysis; carboxylic acid unaffected
Supports convergent synthesis without side reactions
Class-level inference from protecting group chemistry; context-dependent.
Orthogonal Protecting Groups Hydrogenolysis Acid Lability

Application Scenarios Where Differentiation Matters


Chiral Piperidine Pharmacophore Synthesis

This compound is specifically suited for the construction of C-3 substituted piperidine drug candidates, such as certain Factor Xa inhibitors or GPCR modulators, where the (R)-stereochemistry is a critical determinant of binding affinity . The pre-installed ethylamino group with orthogonal Cbz protection allows for sequential functionalization, while the intact acetic acid moiety enables direct bioconjugation or solid-phase immobilization without additional deprotection steps [1]. This contrasts with using a 4-substituted piperidine analog, which would alter the exit vector geometry and likely abolish target binding, or using a racemate, which would immediately require chiral chromatography [1].

Peptidomimetic Linkers with Built-in Chromophore

For the synthesis of peptidomimetics or PROTAC linkers where real-time HPLC-UV monitoring is essential, the Cbz group acts as a synthetic handle and a built-in chromophore, removing the need for additional tagging . The (R)-configuration maintains a specific spatial orientation for the growing peptide chain that influences the secondary structure of the final peptidomimetic, a control parameter entirely absent in the racemic product [1].

Parallel Library Synthesis for SAR Exploration

In a medicinal chemistry campaign aiming to explore the structure-activity relationship (SAR) around the piperidine nitrogen, this compound serves as a universal advanced intermediate. The free carboxylic acid is a functional handle for generating a diverse set of amide or ester libraries in the final step. Using the (R)-enantiomer ensures that any observed bioactivity is attributable to a single stereoisomer, avoiding the confounding biological profile of a racemic mixture and simplifying the later lead optimization phase .

Application
Selection Property
Validation Focus
Chiral piperidine pharmacophore synthesis
Single (R)-enantiomer purity
Enantiomeric excess and absolute configuration verification
Peptidomimetic/PROTAC linker with built-in chromophore
Cbz UV chromophore
HPLC-UV monitoring sensitivity assessment
Parallel library synthesis (SAR exploration)
Orthogonal protecting groups and free carboxylic acid
Deprotection compatibility and amide coupling efficiency
Quote Request

Request a Quote for [(R)-3-(Benzyloxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.